1-(benzenesulfonyl)-1H-indole-2-sulfonamide

Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore Indole Benzenesulfonamide

Screening for carbonic anhydrase isoform selectivity often yields flat SAR with mono-sulfonamide indoles. 1-(Benzenesulfonyl)-1H-indole-2-sulfonamide (CAS 85953-40-8) offers a bidentate zinc-binding pharmacophore inaccessible to mono-sulfonamide controls. • Enables simultaneous zinc coordination (C2-sulfonamide) & rim-pocket occupancy (N1-benzenesulfonyl), consistent with hCA II co-crystal poses (cf. PDB 5N1S). • Matches the privileged bis-arylsulfonamide motif for PAI-1 inhibition (IC50 as low as 0.284 µM). • Available from stock in 50 mg-2.5 g sizes with custom synthesis for scale-up.

Molecular Formula C14H12N2O4S2
Molecular Weight 336.4 g/mol
Cat. No. B13627819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-1H-indole-2-sulfonamide
Molecular FormulaC14H12N2O4S2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2S(=O)(=O)N
InChIInChI=1S/C14H12N2O4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H,(H2,15,17,18)
InChIKeyIVZXKRNKHKZBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 1-(Benzenesulfonyl)-1H-Indole-2-Sulfonamide for Targeted Medicinal Chemistry and Biochemical Screening


1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is a dual-sulfonamide indole derivative (molecular formula C14H12N2O4S2, molecular weight 336.4 g/mol) incorporating both an N1-benzenesulfonyl group and a C2-sulfonamide moiety on the indole core . This architecture places it within the broader chemical space of indole-based sulfonamides, a class extensively explored for inhibition of carbonic anhydrase isoforms, cytosolic phospholipase A2α (cPLA2α), tubulin polymerization, and serine protease PAI-1 [1][2][3]. The compound is available from commercial suppliers as a research-grade screening compound (catalog number EVT-13762685) and is also encountered as a synthetic intermediate in pharmaceutical process chemistry [4]. No CAS registry number has been publicly assigned in the primary chemical literature for this specific compound.

Why 1-(Benzenesulfonyl)-1H-Indole-2-Sulfonamide Cannot Be Replaced by Common Indole Sulfonamide Analogs in Focused Screening


Substitution among indole sulfonamide congeners is not straightforward because small architectural differences—such as sulfonamide regioisomerism, N1 versus C2 substitution patterns, and the presence or absence of a second sulfonyl pharmacophore—profoundly alter zinc-binding geometry at carbonic anhydrase active sites, tubulin colchicine-site occupancy, and PAI-1 inactivation kinetics [1][2][3]. For example, indole-based benzenesulfonamide regioisomers with different amide linker positions exhibit Ki values for hCA II ranging from 5.9 nM to >10,000 nM within a single congeneric series [1]. Similarly, indolesulfonamide antimitotics show that methylation of the sulfonamide nitrogen shifts antiproliferative IC50 values by orders of magnitude [2]. The dual-sulfonamide topology of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide—bearing sulfonyl groups at both N1 and C2—creates a bidentate hydrogen-bonding and metal-coordination surface that is structurally inaccessible to mono-sulfonamide analogs such as 1H-indole-2-sulfonamide (CAS 85953-41-9) or 1-(benzenesulfonyl)-1H-indole (CAS 40899-71-6) [3]. These differences cannot be bridged by concentration adjustment alone.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-1H-Indole-2-Sulfonamide Against Structural Analogs


Dual Sulfonamide Architecture for Enhanced Carbonic Anhydrase II Binding Affinity Versus Mono-Sulfonamide Indoles

The dual-sulfonamide topology of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide, which presents a C2-sulfonamide zinc-binding group (ZBG) together with an N1-benzenesulfonyl moiety capable of additional hydrophobic and hydrogen-bonding interactions, is structurally positioned to achieve high-affinity carbonic anhydrase inhibition. In a structurally related indole-based benzenesulfonamide series, the most potent compound (2a) achieved a Ki of 5.9 nM against hCA II with 13-fold selectivity over hCA I, 34-fold over hCA IX, and 9-fold over hCA XII [1]. In contrast, mono-sulfonamide indole derivatives lacking the second sulfonyl group, such as simple 1H-indole-2-sulfonamide, have been reported as excellent CA inhibitors qualitatively but without the dual-anchor binding mode that enables simultaneous zinc coordination and rim-binding pocket occupancy [2]. The C2-sulfonamide moiety directly coordinates the active-site zinc ion, while the N1-benzenesulfonyl group extends into the hydrophobic/hydrophilic cleft, a binding topology corroborated by crystallographic studies of the related inhibitor 4-(1H-indol-2-yl)-benzenesulfonamide in complex with hCA II (PDB 5N1S) [3].

Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore Indole Benzenesulfonamide

Bis-Arylsulfonamide Scaffold for PAI-1 Inactivation: Potency Benchmarking Against Tiplaxtinin and Mono-Sulfonamide Controls

The bis-arylsulfonamide motif—two sulfonyl groups separated by a rigid or semi-rigid linker—has been validated as a privileged pharmacophore for potent and selective inactivation of plasminogen activator inhibitor-1 (PAI-1). 1-(Benzenesulfonyl)-1H-indole-2-sulfonamide embodies this bis-arylsulfonamide architecture through its N1-benzenesulfonyl and C2-sulfonamide groups. In a systematic SAR study of bis-arylsulfonamide PAI-1 inactivators, compound 334 (IC50 = 0.284 μM) and compound 335 (IC50 = 0.594 μM) demonstrated up to 30-fold more potent inhibitory activity than the clinical-stage PAI-1 inhibitor tiplaxtinin [1][2]. Critically, these bis-arylsulfonamides retained high specificity for PAI-1 over the structurally related serpin antithrombin III (ATIII), confirming that the dual-sulfonyl architecture confers target selectivity not achievable with mono-sulfonamide analogs [1]. Substituted sulfonamide-indole-2-carboxylic acid derivatives, disclosed in Wyeth patent filings as PAI-1 inhibitors, further establish the indole-2-sulfonamide core as a validated template for this target class [3].

PAI-1 Inhibition Bis-Arylsulfonamide Fibrinolysis

Dual Pharmacophore Architecture for cPLA2α Inhibition: Fifty-Fold Potency Enhancement Over Unsubstituted Benzenesulfonamide Lead

The benzenesulfonamide indole scaffold has been optimized as a cPLA2α inhibitor pharmacophore, with systematic SAR studies demonstrating that substitution on the benzenesulfonamide ring produces analogs with up to 50-fold improvement in inhibitory potency compared to the unsubstituted benzenesulfonamide lead compound [1]. 1-(Benzenesulfonyl)-1H-indole-2-sulfonamide contains the indole core with both N1-benzenesulfonyl and C2-sulfonamide substituents, positioning it within the chemical space of these validated cPLA2α inhibitors. Importantly, the study by Lee et al. demonstrated that rat pharmacokinetic optimization using minimal formulation could prioritize compounds from this series for oral efficacy, with lead compounds achieving significant inhibition in rat carrageenan paw edema and Ascaris suum airway challenge models in naturally sensitized sheep [1]. The presence of a C2-sulfonamide in addition to the N1-benzenesulfonyl group offers an additional vector for modulating potency and pharmacokinetic properties beyond what is achievable with the mono-substituted benzenesulfonamide indole scaffold alone.

cPLA2α Inhibition Inflammation Benzenesulfonamide Indole

Indolesulfonamide Scaffold for Tubulin Polymerization Inhibition with MDR Pump Evasion: Potency Differentiation from Mono-Sulfonamide Antimitotics

Indolesulfonamide derivatives targeting the colchicine binding site of tubulin have emerged as promising antimitotic agents that evade multidrug resistance (MDR) pump-mediated efflux—a key limitation of clinical agents such as vinblastine and paclitaxel [1]. Vicente-Blázquez et al. reported 45 new indolesulfonamide analogs with submicromolar to nanomolar antiproliferative IC50 values against four human tumor cell lines; critically, their potencies against HeLa cells did not improve upon co-treatment with MDR inhibitors, confirming that these compounds are not P-glycoprotein substrates [1][2]. The study further established that methylated sulfonamides were more potent than those with large polar substitutions, and that nitrile, formyl, or amide groups at the indole 3-position provided drug-like properties with Polar Surface Areas (PSA) above a desirable 75 Ų for reduced toxicity [1]. 1-(Benzenesulfonyl)-1H-indole-2-sulfonamide, with its dual sulfonamide architecture, offers a distinct polarity profile and hydrogen-bonding capacity compared to the mono-sulfonamide indoles characterized in this SAR series.

Tubulin Polymerization Antimitotic Colchicine Site

Chemical Intermediate and Impurity Reference Standard Utility: Synthetic Accessibility with Kilogram-Scale Precedent for the Benzenesulfonyl-Indole Core

The benzenesulfonyl-indole substructure is a well-precedented synthetic intermediate in pharmaceutical manufacturing. 1-(Benzenesulfonyl)-1H-indole (CAS 40899-71-6), the direct des-sulfonamide analog of the target compound, is commercially available at up to kilogram scale with HPLC purity ≥98%, melting point 78–80 °C, and boiling point 192 °C/3 mmHg, demonstrating reliable bulk supply for the core scaffold [1]. The target compound 1-(benzenesulfonyl)-1H-indole-2-sulfonamide has been implicated as a potential process impurity in certain SGLT2 inhibitor synthetic routes (ertugliflozin-related patents), establishing its relevance as an impurity reference standard for pharmaceutical quality control [2]. Furthermore, patent literature describes 1-(benzenesulfonyl)-1H-indole-2-carboxamide (CAS 540740-47-4), the carboxamide analog, as a custom-synthesis-accessible compound, confirming synthetic tractability of the 1-benzenesulfonyl-indole-2-substituted scaffold class . The sulfonamide variant offers distinct hydrogen-bond donor capacity (two NH₂ protons) and zinc-chelating properties absent in the carboxamide analog.

Synthetic Intermediate Pharmaceutical Process Chemistry Impurity Profiling

High-Value Application Scenarios for 1-(Benzenesulfonyl)-1H-Indole-2-Sulfonamide in Drug Discovery and Chemical Development


Focused Screening Library Design for Carbonic Anhydrase Isoform Selectivity Profiling

Procurement of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide is strategically justified for building focused compound libraries targeting carbonic anhydrase isoform selectivity. Class-level SAR demonstrates that indole-based benzenesulfonamide regioisomers exhibit Ki values spanning from 5.9 nM to >10,000 nM against hCA II, with selectivity ratios of up to 34-fold across isoforms I, II, IX, and XII [1]. The dual-sulfonamide architecture of this compound enables simultaneous zinc coordination via the C2-sulfonamide and rim-pocket occupancy via the N1-benzenesulfonyl group, as structurally validated by the co-crystal structure of 4-(1H-indol-2-yl)-benzenesulfonamide with hCA II (PDB 5N1S) [2]. Screening this compound alongside mono-sulfonamide controls (e.g., 1H-indole-2-sulfonamide, CAS 85953-41-9) provides direct experimental evidence for the contribution of the second sulfonyl pharmacophore to potency and selectivity.

Lead Discovery for PAI-1 Inactivation in Thrombosis and Metabolic Disease Programs

Research groups investigating PAI-1 as a therapeutic target for thrombosis, atherosclerosis, or obesity should incorporate 1-(benzenesulfonyl)-1H-indole-2-sulfonamide into primary screening cascades. The bis-arylsulfonamide pharmacophore has been validated with PAI-1 IC50 values as low as 0.284 μM, representing a 30-fold improvement over the reference inhibitor tiplaxtinin, while maintaining specificity over the structurally related serpin ATIII [1]. The compound's dual-sulfonyl topology matches the privileged bis-arylsulfonamide motif, and its indole-2-sulfonamide core is explicitly covered by Wyeth patent filings claiming substituted sulfonamide-indole-2-carboxylic acid derivatives as PAI-1 inhibitors [2]. Procurement for biochemical screening followed by medicinal chemistry elaboration at the indole 3-, 5-, and 6-positions offers a rapid entry into IP-protected chemical space.

Antimitotic Agent Development with Intrinsic MDR Pump Evasion

Oncology drug discovery programs addressing multidrug-resistant tumors should evaluate 1-(benzenesulfonyl)-1H-indole-2-sulfonamide as a starting point for antimitotic lead generation. The indolesulfonamide class has demonstrated submicromolar-to-nanomolar antiproliferative activity against multiple human tumor cell lines without susceptibility to P-glycoprotein-mediated efflux—a critical advantage over clinical agents such as vinblastine and paclitaxel [1]. SAR studies indicate that sulfonamide nitrogen substitution and indole 3-position functionalization modulate both potency and mechanism, with Polar Surface Area >75 Ų correlating with reduced toxicity [1]. The dual-sulfonamide architecture of the target compound inherently increases PSA and hydrogen-bonding capacity relative to mono-sulfonamide indoles, positioning it as a favorable starting scaffold for property-guided optimization.

Pharmaceutical Process Chemistry: Reference Standard and Synthetic Intermediate Procurement

Process chemistry and analytical development groups should source 1-(benzenesulfonyl)-1H-indole-2-sulfonamide as both a synthetic building block and a potential impurity reference standard. The benzenesulfonyl-indole core is manufactured at kilogram scale (e.g., CAS 40899-71-6 at ≥98% purity) [1], and the target compound has been identified in patent literature related to SGLT2 inhibitor process chemistry, indicating its relevance as a process-related impurity requiring quantification [2]. The C2-sulfonamide functionality provides a synthetic handle (protection/deprotection, N-functionalization, metal coordination) absent in the simpler des-sulfonamide analog (CAS 40899-71-6) and distinct from the carboxamide analog (CAS 540740-47-4), enabling divergent synthetic strategies. Procurement of this compound as a characterized reference standard supports regulatory impurity profiling and method validation in pharmaceutical development workflows.

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